(4E)-3-Hydroxy-4-dodecenoic acid
Overview
Description
(4E)-3-Hydroxy-4-dodecenoic acid, commonly known as 3,4-HDDA, is a long-chain unsaturated fatty acid that is produced by honeybees. It is a key component of royal jelly, a secretion produced by honeybee workers to feed larvae and the queen bee. 3,4-HDDA has been extensively studied for its potential health benefits and therapeutic applications.
Mechanism of Action
The mechanism of action of 3,4-HDDA is not fully understood. It is thought to exert its biological effects through multiple pathways, including modulation of gene expression, activation of signaling pathways, and inhibition of enzyme activity. 3,4-HDDA has been shown to activate the peroxisome proliferator-activated receptor (PPAR) signaling pathway, which is involved in the regulation of lipid metabolism, inflammation, and cell proliferation.
Biochemical and Physiological Effects:
3,4-HDDA has been shown to have a number of biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, and reduce oxidative stress. 3,4-HDDA has also been shown to inhibit the growth of bacteria and fungi, including Staphylococcus aureus and Candida albicans. In addition, 3,4-HDDA has been shown to enhance immune function by increasing the production of cytokines and stimulating the proliferation of immune cells.
Advantages and Limitations for Lab Experiments
One advantage of studying 3,4-HDDA is that it is a natural compound that is produced by honeybees. This makes it relatively easy to obtain and study. However, one limitation is that the synthesis of 3,4-HDDA is regulated by the queen bee pheromone, which makes it difficult to control the production of 3,4-HDDA in worker bees. In addition, the biological activity of 3,4-HDDA may vary depending on the source and purity of the compound.
Future Directions
There are many future directions for the study of 3,4-HDDA. One area of research is the potential therapeutic applications of 3,4-HDDA in the treatment of bacterial and fungal infections. Another area of research is the potential use of 3,4-HDDA as a dietary supplement to enhance immune function and promote health. In addition, further studies are needed to elucidate the mechanism of action of 3,4-HDDA and to identify potential targets for therapeutic intervention.
Scientific Research Applications
3,4-HDDA has been studied for its potential health benefits and therapeutic applications. It has been shown to have antibacterial, antifungal, anti-inflammatory, and antioxidant properties. 3,4-HDDA has also been shown to enhance immune function, improve cognitive function, and promote wound healing. In addition, 3,4-HDDA has been studied for its potential anticancer activity.
properties
IUPAC Name |
(E)-3-hydroxydodec-4-enoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)15/h8-9,11,13H,2-7,10H2,1H3,(H,14,15)/b9-8+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXOERSYAPXYIP-CMDGGOBGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CC(CC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C/C(CC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.